1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE
Overview
Description
1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multi-component reaction that can efficiently produce piperazine derivatives . Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine .
Scientific Research Applications
1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Mechanism of Action
The mechanism of action of 1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE involves its interaction with specific molecular targets. It is known to bind to adrenergic receptors, particularly the alpha1-adrenergic receptors. This binding can either activate or block these receptors, leading to various physiological effects. The pathways involved include the modulation of neurotransmitter release and the regulation of smooth muscle contraction .
Comparison with Similar Compounds
1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE can be compared to other piperazine derivatives such as:
Trazodone: An antidepressant that also targets adrenergic receptors.
Naftopidil: Used in the treatment of benign prostatic hyperplasia.
Urapidil: An antihypertensive agent.
What sets this compound apart is its unique structure, which imparts specific binding affinities and pharmacokinetic properties .
Properties
IUPAC Name |
1-[4-(2-ethoxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-5-22-16-9-7-6-8-15(16)19-10-12-20(13-11-19)17(21)14-18(2,3)4/h6-9H,5,10-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGBZJSHZFMSOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)CC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24790368 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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